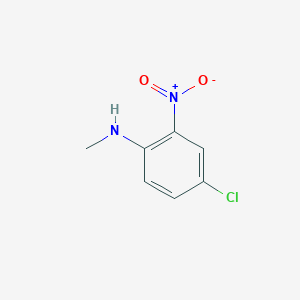

4-cloro-N-metil-2-nitroanilina

Descripción general

Descripción

4-chloro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a nitro group at the 2-position, and a methyl group on the nitrogen atom. This compound is of interest due to its various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis:

4-Chloro-N-methyl-2-nitroaniline serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is involved in the synthesis of Nintedanib, a drug approved for treating idiopathic pulmonary fibrosis. The compound acts as a precursor for key intermediates in the synthesis pathway of Nintedanib, facilitating the production of this important therapeutic agent .

Biochemical Research:

The compound is also utilized in proteomics research. Its biochemical properties allow for investigations into protein interactions and functions, making it valuable in the study of disease mechanisms and drug development .

Agricultural Applications

Pesticide Synthesis:

4-Chloro-N-methyl-2-nitroaniline is used in the manufacture of pesticides and herbicides. Its nitroaniline structure contributes to the efficacy of these agrochemicals, enhancing their performance against various pests and weeds. For instance, it is involved in the synthesis of niclosamide, a molluscicide used to control aquatic pests .

Chemical Synthesis

Dyes and Pigments:

This compound is a precursor for synthesizing azo dyes and other colorants. The nitro group on the aniline ring allows for further chemical modifications that lead to vibrant dyes used in textiles and other industries .

Corrosion Inhibitors:

4-Chloro-N-methyl-2-nitroaniline has been studied for its potential use as a corrosion inhibitor in metal protection formulations. Its chemical structure helps form protective layers on metal surfaces, preventing oxidation and degradation .

Environmental Impact and Biodegradation Studies

Research has been conducted on the biodegradation pathways of 4-chloro-N-methyl-2-nitroaniline and its derivatives. Studies indicate that certain bacterial strains can metabolize these compounds under aerobic conditions, suggesting potential bioremediation applications for contaminated environments . The degradation pathways involve enzymatic reactions that break down the nitroaniline structure into less harmful substances.

Data Tables

| Application Area | Specific Use | Example Compound/Process |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Nintedanib |

| Agricultural Chemicals | Synthesis of pesticides | Niclosamide |

| Chemical Synthesis | Production of dyes | Azo dyes |

| Environmental Science | Biodegradation studies | Rhodococcus sp. strain MB-P1 |

Case Studies

-

Synthesis of Nintedanib:

A novel synthetic route was developed to produce 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide from 4-chloro-N-methyl-2-nitroaniline, demonstrating improved yields and milder reaction conditions compared to previous methods . -

Biodegradation Research:

A study highlighted the ability of Rhodococcus sp. strain MB-P1 to degrade 4-chloro-N-methyl-2-nitroaniline under aerobic conditions, providing insights into potential bioremediation strategies for environments contaminated with nitroaromatic compounds .

Mecanismo De Acción

References

- Synthesis of Anilines. John F. Hartwig, Shashank Shekhar, Qilong Shen, and Fabiola Barrios-Landeros. Wiley Online Library

- Multistep Synthesis. Chemistry LibreTexts

- Revisiting 2-chloro-4-nitroaniline: analysis of intricate … Royal Society of Chemistry

- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic … PLOS ONE

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-chloro-N-methyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 4-chloro-N-methylaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position .

Another method involves the direct nucleophilic substitution of 4-chloro-2-nitroaniline with methylamine. This reaction can be catalyzed by palladium or other transition metals to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of 4-chloro-N-methyl-2-nitroaniline often involves large-scale nitration processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Hydrogen peroxide.

Major Products Formed

Reduction: 4-chloro-N-methyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: N-oxide derivatives of 4-chloro-N-methyl-2-nitroaniline.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-2-nitroaniline: Similar structure but lacks the N-methyl group.

2-chloro-4-nitroaniline: Chlorine and nitro groups are positioned differently.

4-methyl-2-nitroaniline: Lacks the chlorine atom.

Uniqueness

4-chloro-N-methyl-2-nitroaniline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical properties.

Actividad Biológica

4-Chloro-N-methyl-2-nitroaniline is an organic compound with significant biological activity, particularly in the context of its potential therapeutic applications and toxicological implications. This article synthesizes diverse research findings, including case studies and detailed evaluations of its biological effects.

Chemical Structure and Properties

4-Chloro-N-methyl-2-nitroaniline has the molecular formula CHClNO. It is characterized by the presence of a chlorine atom at the 4-position, a nitro group at the 2-position, and a methyl group attached to the nitrogen atom. These substitutions confer unique chemical properties that influence its biological activity.

The biological activity of 4-chloro-N-methyl-2-nitroaniline is largely attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with nucleic acids and proteins, leading to potential mutagenic effects. Additionally, its structure allows for various chemical reactions, including reduction and substitution, which can modify its biological interactions.

Antimicrobial Activity

Research indicates that 4-chloro-N-methyl-2-nitroaniline exhibits antimicrobial properties, particularly against Pseudomonas aeruginosa. A study demonstrated that this compound acts as a PqsR antagonist, inhibiting quorum sensing pathways critical for bacterial virulence. This inhibition was shown to reduce pyocyanin production and biofilm formation in P. aeruginosa, suggesting potential applications in treating infections caused by this pathogen .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 4-chloro-N-methyl-2-nitroaniline. In vitro studies revealed that while the compound exhibits antimicrobial properties, it also presents cytotoxic effects at higher concentrations. For instance, a cytotoxicity study indicated that certain derivatives of nitroanilines could lead to necrosis in myocardial and skeletal tissues in animal models .

Toxicokinetics

In toxicokinetic studies involving rats, 4-chloro-N-methyl-2-nitroaniline was rapidly absorbed and metabolized. The compound was distributed across various tissues, with significant concentrations found in the kidneys and bladder . More than 95% of the administered dose was excreted within one hour, primarily as sulfate conjugates of metabolites. This rapid metabolism suggests a low likelihood of bioaccumulation.

Case Studies

- Quorum Sensing Inhibition : A notable study evaluated the compound's effect on P. aeruginosa quorum sensing systems. The results showed that 4-chloro-N-methyl-2-nitroaniline significantly inhibited pyocyanin production at sub-micromolar concentrations, indicating its potential as a therapeutic agent against biofilm-associated infections .

- Cytotoxicity Assessment : In a separate investigation, cytotoxic effects were observed when testing various nitroanilines on human cell lines. The study highlighted that while some derivatives exhibited low toxicity, others demonstrated significant cytotoxicity at elevated concentrations .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTBHMSHJATKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371638 | |

| Record name | 4-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15950-17-1 | |

| Record name | 4-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.